

Thermochemical Properties of Substituted Aminonitriles: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Piperidinoacetonitrile

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Introduction

Substituted aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and, most notably, as key structural motifs in numerous pharmaceuticals. Their significance in drug discovery is underscored by their role as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is critical in the management of type 2 diabetes. The therapeutic efficacy and stability of these molecules are intrinsically linked to their thermochemical properties.

Understanding the enthalpy of formation, entropy, and heat capacity of substituted aminonitriles is paramount for predicting their reactivity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the thermochemical properties of substituted aminonitriles, details the experimental protocols for their determination, and visualizes relevant chemical and biological pathways.

Thermochemical Properties of Selected Aminonitriles

The experimental determination of thermochemical data for a wide range of substituted aminonitriles is an ongoing area of research. The following tables summarize the available quantitative data for aminoacetonitrile and related compounds.

Table 1: Enthalpy of Formation and Gibbs Free Energy of Formation

Compound Name	Formula	State	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	Reference
Aminoacetone nitrile	C ₂ H ₄ N ₂	gas	Value not available	165.59	--INVALID-LINK--
3-Aminopropionitrile	C ₃ H ₆ N ₂	gas	Value not available	Value not available	--INVALID-LINK--
Acetonitrile	CH ₃ CN	liquid	-40.56	Value not available	--INVALID-LINK--, --INVALID-LINK--
Acetonitrile	CH ₃ CN	gas	-74.04	Value not available	--INVALID-LINK--

Note: Experimental data for a broader range of substituted aminonitriles is limited in the public domain. Researchers are encouraged to consult specialized databases and consider computational methods for specific compounds of interest.

Table 2: Entropy and Heat Capacity

Compound Name	Formula	State	S° (J/mol·K)	Cp (J/mol·K)	Reference
Aminoacetone nitrile	C ₂ H ₄ N ₂	gas	Value not available	Value not available	
3-Aminopropionitrile	C ₃ H ₆ N ₂	gas	Value not available	Value not available	
Acetonitrile	CH ₃ CN	liquid	149.62	91.7	--INVALID-LINK--
Acetonitrile	CH ₃ CN	gas	243.40	92.36	--INVALID-LINK--

Computational Thermochemistry

Due to the limited availability of experimental thermochemical data for many substituted aminonitriles, computational methods have become an indispensable tool. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.[1] These calculations are often performed in conjunction with isodesmic reactions to improve accuracy.[2] Various software packages are available to perform these calculations, enabling researchers to predict the thermochemical properties of novel aminonitrile derivatives.[3]

Experimental Protocols

The determination of thermochemical properties relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for three key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of combustion of a compound, from which the standard enthalpy of formation can be derived. For nitrogen-containing compounds like aminonitriles, specialized procedures are required to account for the formation of nitrogen oxides.

Methodology:

- Sample Preparation:
 - A precise mass (typically 0.5 - 1.0 g) of the solid aminonitrile sample is pressed into a pellet.
 - For liquid or volatile samples, the substance is encapsulated in a gelatin capsule or a polyester bag of known combustion energy.
 - The pellet or capsule is placed in a platinum or fused-silica crucible.
- Bomb Preparation:
 - A fuse wire (e.g., platinum or iron) of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample.
 - A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and ensure that the final products are in a well-defined state.
 - The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
 - The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetric Measurement:
 - The sealed bomb is submerged in a known mass of water in the calorimeter can.
 - The calorimeter is placed in a jacket with a controlled temperature to minimize heat exchange with the surroundings.
 - The water in the can is stirred continuously, and the temperature is recorded at regular intervals until a steady rate of temperature change is observed.
 - The sample is ignited by passing an electric current through the fuse wire.

- The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.
- Analysis of Products:
 - After the experiment, the bomb is depressurized, and the gaseous products are collected for analysis (e.g., for CO₂ and any unreacted O₂).
 - The liquid contents of the bomb are collected and titrated to determine the amount of nitric acid formed from the nitrogen in the sample and any residual atmospheric nitrogen.
- Calculations:
 - The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
 - The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance (e.g., benzoic acid) under identical conditions.
 - The total heat released during the combustion of the aminonitrile is calculated from the corrected temperature rise and the calorimeter constant.
 - Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
 - The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure changes in physical properties with temperature, such as melting point, glass transition temperature, and heat capacity.^{[4][5][6][7][8]}

Methodology:

- Sample Preparation:

- A small, accurately weighed sample of the aminonitrile (typically 2-10 mg) is placed in a sample pan (commonly aluminum).[9]
- For volatile samples, a hermetically sealed pan is used to prevent mass loss during the experiment.
- An empty pan is used as a reference.
- Instrument Setup:
 - The sample and reference pans are placed in the DSC cell.
 - An inert purge gas (e.g., nitrogen) is passed through the cell to provide a controlled atmosphere and prevent oxidation.
 - The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[10]
- Data Collection:
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
 - The resulting thermogram plots heat flow versus temperature.
- Data Analysis:
 - Melting Point and Enthalpy of Fusion: An endothermic peak on the thermogram indicates melting. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
 - Glass Transition: A step-like change in the baseline of the thermogram indicates the glass transition of an amorphous solid.
 - Heat Capacity: The heat capacity of the sample can be determined from the displacement of the baseline of the thermogram.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure the vapor pressure of a substance, from which the enthalpy of sublimation or vaporization can be determined.^{[10][11][12]}

Methodology:

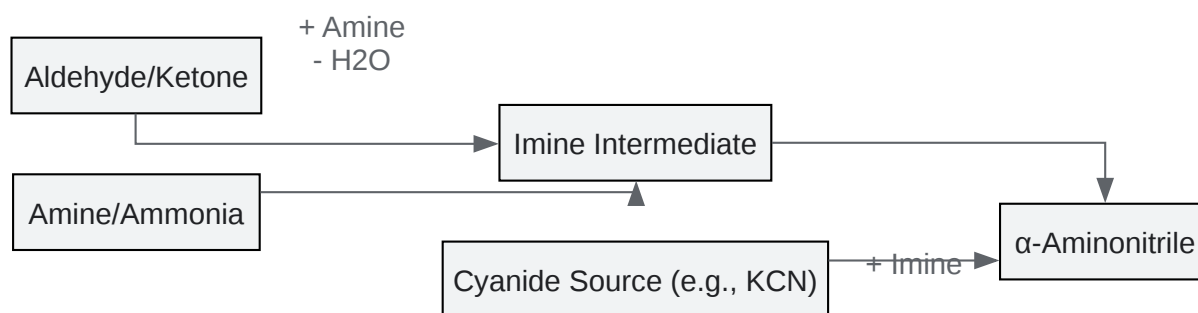
- Sample Preparation:
 - A small amount of the aminonitrile sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.
- Experimental Setup:
 - The Knudsen cell is placed in a high-vacuum chamber and heated to a precise temperature.
 - At thermal equilibrium, the vapor pressure inside the cell is established, and a molecular beam of the effusing vapor escapes through the orifice.
- Mass Spectrometric Analysis:
 - The molecular beam is directed into the ion source of a mass spectrometer.
 - The vapor is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
- Data Collection and Analysis:
 - The ion intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of temperature.
 - The vapor pressure is related to the measured ion intensity through the instrument's sensitivity constant, which is determined by calibrating with a substance of known vapor pressure.
 - The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Signaling and Reaction Pathways

The synthesis and biological activity of substituted aminonitriles can be visualized through reaction and signaling pathway diagrams.

Strecker Synthesis of α -Aminonitriles

The Strecker synthesis is a classic and versatile method for the preparation of α -aminonitriles, which are precursors to α -amino acids.[13][14][15][16][17] The reaction involves the condensation of an aldehyde or ketone with an amine or ammonia in the presence of a cyanide source.

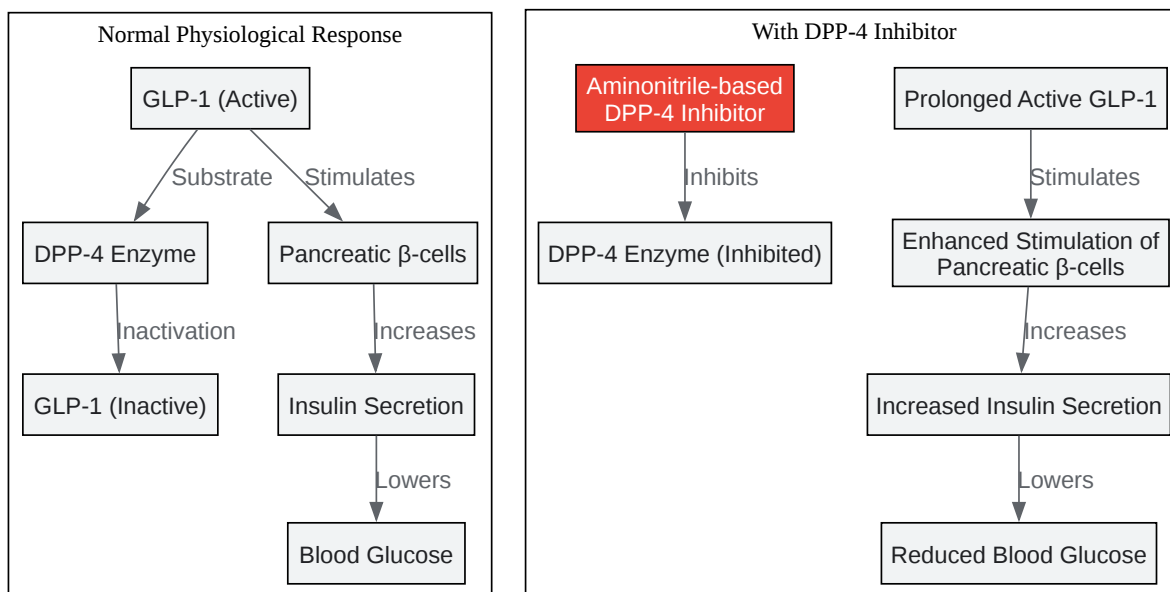


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Caption: A simplified workflow of the Strecker synthesis of α -aminonitriles.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Many substituted aminonitriles are potent inhibitors of DPP-4, an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion.[18][19]



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Caption: Mechanism of action of aminonitrile-based DPP-4 inhibitors.

Conclusion

The thermochemical properties of substituted aminonitriles are fundamental to their application in drug development and other areas of chemical synthesis. While experimental data for a broad range of these compounds remain to be fully elucidated, the combination of established experimental techniques and advancing computational methods provides a robust framework for their characterization. This guide serves as a foundational resource for researchers, offering both theoretical understanding and practical methodologies for the investigation of this important class of molecules.

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